molecular formula C10H15N3O B13893083 N-(2-aminoethyl)-4-(aminomethyl)benzamide

N-(2-aminoethyl)-4-(aminomethyl)benzamide

Cat. No.: B13893083
M. Wt: 193.25 g/mol
InChI Key: FVYRKYOTYQEDBL-UHFFFAOYSA-N
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Description

N-(2-aminoethyl)-4-(aminomethyl)benzamide is an organic compound with the molecular formula C9H12N2O It is characterized by the presence of an aminoethyl group and an aminomethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-4-(aminomethyl)benzamide typically involves the reaction of 4-(aminomethyl)benzoic acid with 2-aminoethanol. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond. The reaction mixture is then purified to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include steps such as the preparation of starting materials, reaction optimization, and purification techniques like crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-4-(aminomethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The amino groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(2-aminoethyl)-4-(aminomethyl)benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein modifications.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-4-(aminomethyl)benzamide involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-aminoethyl)benzamide: Lacks the aminomethyl group, making it less versatile in certain reactions.

    N-(2-aminoethyl)-2-anisamide: Contains a methoxy group, which can influence its reactivity and applications.

Uniqueness

N-(2-aminoethyl)-4-(aminomethyl)benzamide is unique due to the presence of both aminoethyl and aminomethyl groups, which provide multiple sites for chemical modification and interaction. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

N-(2-aminoethyl)-4-(aminomethyl)benzamide

InChI

InChI=1S/C10H15N3O/c11-5-6-13-10(14)9-3-1-8(7-12)2-4-9/h1-4H,5-7,11-12H2,(H,13,14)

InChI Key

FVYRKYOTYQEDBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)C(=O)NCCN

Origin of Product

United States

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